molecular formula C9H13NO B13615396 3-(Furan-2-yl)piperidine

3-(Furan-2-yl)piperidine

Cat. No.: B13615396
M. Wt: 151.21 g/mol
InChI Key: XTYVNATWKBRWPT-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)piperidine is an organic compound that features a piperidine ring substituted with a furan ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)piperidine typically involves the reaction of furan-2-carbaldehyde with piperidine under specific conditions. One common method is the reductive amination of furan-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

3-(Furan-2-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Furan: A five-membered aromatic ring containing one oxygen atom.

    Piperine: An alkaloid derived from black pepper, containing a piperidine ring.

Uniqueness

3-(Furan-2-yl)piperidine is unique due to the combination of the piperidine and furan rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-(furan-2-yl)piperidine

InChI

InChI=1S/C9H13NO/c1-3-8(7-10-5-1)9-4-2-6-11-9/h2,4,6,8,10H,1,3,5,7H2

InChI Key

XTYVNATWKBRWPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=CO2

Origin of Product

United States

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